molecular formula C11H10BrNO3 B13064606 Ethyl 2-(benzo[D]isoxazol-3-YL)-2-bromoacetate

Ethyl 2-(benzo[D]isoxazol-3-YL)-2-bromoacetate

Cat. No.: B13064606
M. Wt: 284.11 g/mol
InChI Key: DMZDFBQLGPNILE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(benzo[D]isoxazol-3-YL)-2-bromoacetate is a chemical compound that belongs to the family of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(benzo[D]isoxazol-3-YL)-2-bromoacetate typically involves the reaction of benzo[D]isoxazole with ethyl bromoacetate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(benzo[D]isoxazol-3-YL)-2-bromoacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amide derivatives, while reduction with LiAlH4 can produce alcohols .

Mechanism of Action

The mechanism of action of Ethyl 2-(benzo[D]isoxazol-3-YL)-2-bromoacetate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, the compound may act as an inhibitor of enzymes or receptors by binding to their active sites. This binding can disrupt the normal function of the target, leading to therapeutic effects such as inhibition of cancer cell proliferation or reduction of inflammation .

Comparison with Similar Compounds

Ethyl 2-(benzo[D]isoxazol-3-YL)-2-bromoacetate can be compared with other isoxazole derivatives, such as:

    Ethyl 2-(benzo[D]isoxazol-3-YL)-2-chloroacetate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.

    Ethyl 2-(benzo[D]isoxazol-3-YL)-2-iodoacetate:

The uniqueness of this compound lies in its specific reactivity and the ability to form diverse derivatives through various chemical reactions. This versatility makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

ethyl 2-(1,2-benzoxazol-3-yl)-2-bromoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO3/c1-2-15-11(14)9(12)10-7-5-3-4-6-8(7)16-13-10/h3-6,9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMZDFBQLGPNILE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=NOC2=CC=CC=C21)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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